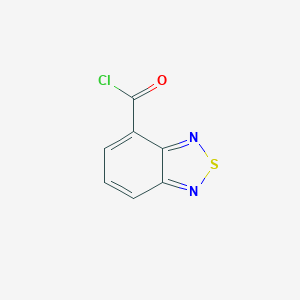

2,1,3-Benzothiadiazole-4-carbonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,1,3-Benzothiadiazole-4-carbonyl chloride: is an organic compound with the molecular formula C₇H₃ClN₂OS. It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including organic electronics and materials science, due to its unique electronic properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole-4-carbonyl chloride typically involves the chlorination of 2,1,3-benzothiadiazole-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of reactive chlorinating agents .

化学反应分析

Types of Reactions: 2,1,3-Benzothiadiazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,1,3-benzothiadiazole-4-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.

Catalysts: In some cases, catalysts like pyridine or triethylamine are used to facilitate the reactions.

Major Products:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

科学研究应用

Chemistry: 2,1,3-Benzothiadiazole-4-carbonyl chloride is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and polymers. Its electron-deficient nature makes it a valuable component in the design of organic semiconductors .

Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as fluorescent probes and imaging agents. These compounds can selectively stain cellular components, aiding in the visualization of biological processes .

Industry: The compound is utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. Its unique electronic properties contribute to the performance and efficiency of these devices .

作用机制

The mechanism of action of 2,1,3-Benzothiadiazole-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. In electronic applications, the compound’s electron-deficient nature facilitates charge transfer processes, enhancing the performance of organic electronic devices .

相似化合物的比较

- 2,1,3-Benzothiadiazole-5-carbonyl chloride

- 2,1,3-Benzothiadiazole-4-carboxylic acid

- 2,1,3-Benzothiadiazole-4-amine

Comparison: Compared to its analogs, 2,1,3-Benzothiadiazole-4-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. This makes it a versatile intermediate in organic synthesis. Its derivatives exhibit distinct electronic properties, making them suitable for specific applications in materials science and electronics .

生物活性

2,1,3-Benzothiadiazole-4-carbonyl chloride is a bicyclic compound characterized by its unique structure, comprising a benzene ring fused to a 1,2,5-thiadiazole. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for harnessing its full potential in various therapeutic and industrial applications.

The molecular formula of this compound is C_8H_5ClN_2O_2S, with a molecular weight of approximately 198.63 g/mol. Its reactivity is enhanced by the carbonyl chloride functional group, which makes it significant in organic synthesis and as a precursor for various derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,1,3-benzothiadiazole derivatives. For instance, one derivative exhibited an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent antitumor activity . Additionally, another study reported that certain derivatives showed significant inhibition of Hsp90 proteins, which are crucial in cancer cell proliferation and survival .

Antiviral Effects

Research has demonstrated that derivatives of 2,1,3-benzothiadiazole possess antiviral properties. A specific compound displayed a protective effect against Tobacco Mosaic Virus (TMV) with curative rates of up to 60% at varying concentrations . The presence of functional groups such as hydroxyl or halogenated moieties enhances the antiviral efficacy of these compounds.

Antifungal and Antimicrobial Properties

Compounds derived from 2,1,3-benzothiadiazole have shown antifungal activity against various pathogens. For example, derivatives containing thiadiazole rings have been reported to exhibit significant antifungal properties . The mechanism often involves disruption of fungal cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of 2,1,3-benzothiadiazole derivatives can be significantly influenced by structural modifications. Key findings include:

- Substituents : The introduction of electron-withdrawing groups (e.g., halogens) enhances reactivity and biological activity.

- Functional Groups : Amino or carboxylic acid groups increase solubility and improve interactions with biological targets.

- Bicyclic Structure : The fused ring system contributes to the compound's stability and reactivity in biological systems.

Case Study 1: Anticancer Activity

In a study examining the effects of various benzothiadiazole derivatives on cancer cell lines, it was found that compounds with specific substitutions at the 4-position exhibited enhanced cytotoxicity against HeLa cells. The study utilized MTT assays to determine cell viability and concluded that structural modifications can lead to improved anticancer properties .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral activity against TMV demonstrated that certain derivatives could inhibit viral replication effectively. The study compared the efficacy of different compounds at varying concentrations and identified optimal structures for enhanced antiviral action .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2,1,3-benzothiadiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKMNSWHLNANDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383579 |

Source

|

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148563-33-1 |

Source

|

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。